molecular formula C20H21BrN2O3 B2919319 3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921544-41-4

3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2919319
CAS No.: 921544-41-4
M. Wt: 417.303
InChI Key: LHBXQQPELREVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydrobenzo[b][1,4]oxazepin core fused with a benzamide group substituted at the 3-position with a bromine atom. The core structure includes a 5-ethyl group and 3,3-dimethyl substituents, which contribute to its stereochemical and electronic properties. The compound is listed among commercially available products, indicating its relevance in medicinal chemistry research .

Properties

IUPAC Name

3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-4-23-16-11-15(22-18(24)13-6-5-7-14(21)10-13)8-9-17(16)26-12-20(2,3)19(23)25/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBXQQPELREVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the formation of the oxazepine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets.

    Medicine: The compound may have potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Name Substituent on Benzamide Molecular Formula Molecular Weight Key Features
3-Bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide (Target) 3-Bromo C21H23BrN2O3 437.3 Bromine’s electron-withdrawing effects; moderate steric bulk
N-(5-Ethyl-3,3-dimethyl-4-oxo-...-3,4-difluorobenzamide (CAS 921560-13-6) 3,4-Difluoro C22H24F2N2O3 402.4 Smaller substituents; high electronegativity may enhance binding affinity
N-(5-Ethyl-3,3-dimethyl-4-oxo-...-3,4,5-trimethoxybenzamide (CAS 921543-19-3) 3,4,5-Trimethoxy C23H28N2O6 428.5 Electron-donating methoxy groups; increased solubility
N-(5-Ethyl-3,3-dimethyl-4-oxo-...-3,5-dimethylbenzamide (CAS 921862-89-7) 3,5-Dimethyl C22H26N2O3 366.5 Methyl groups improve lipophilicity; reduced steric hindrance
N-(5-Allyl-3,3-dimethyl-4-oxo-...-2-ethoxybenzamide (CAS 921790-35-4) 2-Ethoxy C23H26N2O4 394.5 Ethoxy group introduces conformational flexibility

Key Observations:

  • In contrast, methoxy (CAS 921543-19-3) and methyl (CAS 921862-89-7) groups are electron-donating, which may alter electronic interactions with target proteins .
  • Steric Considerations : Bromine’s larger atomic radius (compared to fluorine or methyl) may limit access to sterically constrained binding pockets. The 3,4,5-trimethoxy analog (CAS 921543-19-3) has bulkier substituents, which could hinder or enhance binding depending on the target’s active site .
  • Solubility : Methoxy and ethoxy groups (CAS 921543-19-3, 921790-35-4) likely improve aqueous solubility compared to bromo or methyl substituents, critical for bioavailability .

Functional Group Impact on Pharmacokinetics

  • Fluoro Substituents : Enhance metabolic stability and binding affinity due to fluorine’s electronegativity and small size .
  • Methoxy Groups : Improve solubility but may introduce metabolic liabilities (e.g., demethylation) .

Biological Activity

3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

The compound's molecular formula is C20H21BrN2O3C_{20}H_{21}BrN_{2}O_{3} with a molecular weight of approximately 417.303 g/mol. It features a bromine atom at the 3-position of the benzamide moiety and an ethyl group attached to a complex oxazepin structure.

Anticancer Activity

Recent studies have indicated that compounds related to the oxazepin structure exhibit significant anticancer properties. For instance, derivatives of oxazepin have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Specific studies on similar compounds have reported IC50 values in the nanomolar range against various cancer cell lines .

Anti-inflammatory Effects

Research has demonstrated that oxazepin derivatives can modulate inflammatory pathways. For example, studies involving animal models of inflammation showed that these compounds could significantly reduce markers of inflammation such as TNF-alpha and IL-6 levels . The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a key role .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific protein targets involved in cell signaling pathways. For instance, related compounds have shown binding affinity towards RIPK1 kinase with an IC50 value around 1 nM, indicating potential as a therapeutic agent in conditions where necroptosis is implicated .

Case Studies

  • In Vitro Studies : A study evaluating the antiproliferative effects of oxazepin derivatives found that certain modifications to the chemical structure enhanced activity against breast cancer cell lines. The study reported that compounds with higher lipophilicity showed better cellular uptake and efficacy .
  • Animal Models : In an animal model for ulcerative colitis, treatment with oxazepin derivatives resulted in reduced disease severity and improved histological scores compared to controls. The underlying mechanism was attributed to modulation of immune responses and reduction of inflammatory cytokines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.